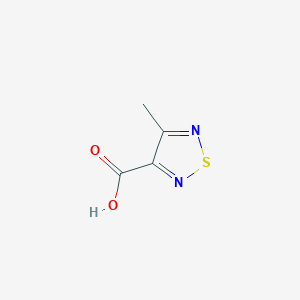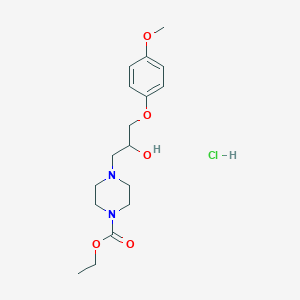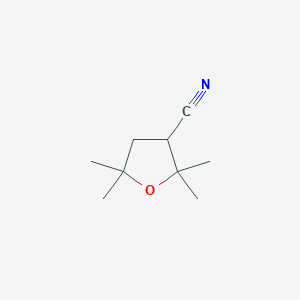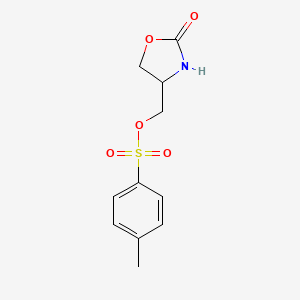![molecular formula C24H30N2O6 B2800338 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922925-44-8](/img/structure/B2800338.png)
3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not available, related compounds have been synthesized . For instance, N-{[1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has been synthesized and its NMR spectrum has been reported .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents :
- Benzamide derivatives, similar in structure to 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, have been explored as antidiabetic agents. One study identified a compound with promising potential for treating diabetes mellitus (Nomura et al., 1999).
Anticancer Activity :
- A series of benzamide derivatives exhibited moderate to good anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancers. The most potent compounds contained methoxy and nitro groups in the benzamide moiety (Mohan et al., 2021).
Neuroleptic Activity :
- Research on benzamides has shown potential neuroleptic activity. Certain benzamide derivatives were more active than their linear counterparts and exhibited potent effects, potentially useful in the treatment of psychosis (Iwanami et al., 1981).
Gastrointestinal Motility :
- Some benzamide derivatives were found to have serotonin 4 (5-HT4) receptor agonist activity, which could be beneficial in enhancing gastrointestinal motility. These compounds showed promise for treating conditions related to impaired gastrointestinal movement (Sonda et al., 2003).
Antioxidant Activity :
- Novel benzamide derivatives have been synthesized and identified as potent antioxidants. Their antioxidant activity was notably higher than that of ascorbic acid in some cases (Tumosienė et al., 2019).
Anti-Tubercular Activity :
- A study demonstrated the synthesis of benzamide derivatives with promising in vitro anti-tubercular activity. These compounds were non-cytotoxic and showed potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Heparanase Inhibition :
- Certain benzamide derivatives were found to be effective inhibitors of the enzyme heparanase, showing potential for use in cancer treatment. Some of these compounds displayed good oral exposure in mice, suggesting their potential as therapeutic agents (Xu et al., 2006).
Antimicrobial Activity :
- Benzamide derivatives bearing different bioactive moieties were synthesized and showed significant antibacterial and antifungal activities. This demonstrates their potential as antimicrobial agents (Priya et al., 2006).
Thrombosis Treatment :
- Research on benzoyloxy anilides of nipecotic and isonipecotic acids, related to benzamides, has indicated their potential as inhibitors of platelet aggregation and blood coagulation enzymes, suggesting a role in treating thrombosis (de Candia et al., 2009).
Wirkmechanismus
Target of Action
The compound, 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs
Result of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
It is known that the tmp group is incorporated in a wide range of therapeutically interesting drugs , suggesting that it may be stable under a variety of conditions
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-5-30-20-13-16(14-21(31-6-2)23(20)32-7-3)24(28)25-17-10-11-18(19(15-17)29-4)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGKEMGGPUADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)


![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)


![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)